![molecular formula C7H11N3O6S B1249370 Avibactam, (+)- CAS No. 1383913-01-6](/img/structure/B1249370.png)
Avibactam, (+)-
描述
Avibactam, (+)- is a non-β-lactam β-lactamase inhibitor that has gained significant attention in the medical field due to its ability to combat antibiotic-resistant bacteria. It is commonly used in combination with other antibiotics, such as ceftazidime, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . Avibactam works by inhibiting β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics .
准备方法
The synthesis of Avibactam involves several steps, starting from commercially available ethyl-5-hydroxypicolinate. The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields the avibactam sodium salt on a large scale . Industrial production methods focus on cost-effectiveness and safety, avoiding high-risk preparation methods like hydrogenation .
化学反应分析
Avibactam undergoes various chemical reactions, primarily involving its interaction with β-lactamase enzymes. It forms a covalent bond with the enzyme’s active site serine, leading to the inhibition of the enzyme’s activity . This reaction is reversible, which is unique compared to other β-lactamase inhibitors . Common reagents used in these reactions include formic acid, triethylamine, and sulfonation reagents . The major product formed from these reactions is the avibactam-enzyme complex, which prevents the degradation of β-lactam antibiotics .
科学研究应用
Efficacy in Real-World Studies
Recent studies have provided valuable insights into the effectiveness of ceftazidime-avibactam in clinical settings:
-
Real-World Effectiveness Study :
Infection Type Success Rate (%) Overall 77.3 Urinary Infections 88.3 Intra-abdominal Infections ~75 - Clinical Outcomes in Carbapenem-resistant Enterobacteriaceae (CRE) :
Case Series on Salvage Therapy
A series of cases highlighted the use of ceftazidime-avibactam as salvage therapy for patients with severe infections caused by MDR organisms. The results indicated that avibactam effectively restored the activity of ceftazidime against resistant strains, leading to clinical improvement in critically ill patients .
Safety Profile
The safety profile of ceftazidime-avibactam has been generally favorable. Common adverse effects include gastrointestinal disturbances and potential renal toxicity, necessitating dose adjustments based on renal function .
作用机制
Avibactam exerts its effects by inhibiting β-lactamase enzymes through a unique covalent and reversible mechanism . It binds to the enzyme’s active site serine, forming a carbamoyl complex that prevents the enzyme from degrading β-lactam antibiotics . This inhibition is facilitated by a proton shuttle mechanism, where a structural water molecule protonates the nucleophilic serine, stabilizing the negative charge on the aminocarbonyl oxygen . This mechanism allows avibactam to protect β-lactam antibiotics from degradation, enhancing their efficacy against resistant bacteria .
相似化合物的比较
Avibactam is unique among β-lactamase inhibitors due to its reversible inhibition mechanism . Similar compounds include clavulanic acid, sulbactam, and tazobactam, which are also β-lactamase inhibitors but differ in their chemical structure and inhibition mechanisms . Unlike avibactam, these compounds form irreversible bonds with β-lactamase enzymes . Other similar compounds include relebactam and vaborbactam, which are newer β-lactamase inhibitors with different spectra of activity . Avibactam’s broad-spectrum activity and reversible inhibition make it a valuable tool in combating antibiotic resistance .
生物活性
Avibactam, a novel β-lactamase inhibitor, has garnered attention for its ability to enhance the efficacy of β-lactam antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. This compound is particularly significant in combating infections caused by bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemase (KPC). This article delves into the biological activity of avibactam, supported by data tables and case studies from relevant clinical trials.
Overview of Avibactam
Avibactam is a [3,2,1]-diazabicyclooctanone derivative that functions as a non-β-lactam inhibitor of β-lactamases. Unlike traditional inhibitors such as clavulanic acid and tazobactam, avibactam employs a reactive urea mechanism to inhibit serine β-lactamases, which allows it to maintain activity against a broader spectrum of enzymes . It is primarily used in combination with ceftazidime, resulting in the formulation known as ceftazidime-avibactam (Avycaz).
Avibactam exhibits potent inhibition of class A and C β-lactamases. Its mechanism involves reversible binding to the active site of these enzymes, which prevents the hydrolysis of β-lactams. This unique feature allows for the recyclization of avibactam to inactivate additional β-lactamases after initial binding . However, it is important to note that avibactam does not inhibit metallo-β-lactamases (MBLs), limiting its effectiveness against certain resistant strains .
Efficacy Against Resistant Strains
In vitro studies have demonstrated that avibactam significantly enhances the activity of ceftazidime against various resistant strains. For instance, when combined with 4 µg/ml avibactam, ceftazidime showed a susceptibility rate of 94% against Pseudomonas aeruginosa isolates compared to only 65% with ceftazidime alone . The following table summarizes the minimum inhibitory concentrations (MICs) for various strains:
Strain | MIC (µg/ml) Ceftazidime Alone | MIC (µg/ml) Ceftazidime + Avibactam |
---|---|---|
ESBL-producing E. coli | >32 | 8 |
KPC-producing K. pneumoniae | >32 | 2 |
AmpC-overexpressing P. aeruginosa | >32 | 4 |
This data indicates that avibactam can restore and enhance the effectiveness of ceftazidime against resistant strains.
Phase 3 Trials
A pooled analysis from five Phase 3 clinical trials evaluated the efficacy and safety of ceftazidime-avibactam in patients with infections caused by β-lactamase-producing pathogens. The trials included patients with complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and nosocomial pneumonia (NP) including ventilator-associated pneumonia (VAP). Key findings from these trials are summarized below:
Parameter | Ceftazidime/Avibactam Group | Comparator Group |
---|---|---|
Clinical Cure Rate | 88.1% | 88.1% |
Microbiological Response Rate | 76.5% | 68.8% |
Most Common Pathogens | E. coli, K. pneumoniae, P. aeruginosa | - |
The results indicated comparable clinical cure rates between treatment groups but a significantly higher microbiological response rate for those treated with ceftazidime-avibactam .
Animal Models
In addition to human studies, avibactam's efficacy has been demonstrated in various animal models. For example, in murine models of pneumonia and thigh infections, treatment with ceftazidime-avibactam resulted in a significant reduction in bacterial load compared to controls .
Safety Profile
The safety profile of avibactam has been consistent across clinical trials, with adverse events similar to those observed with comparator treatments. Common side effects include gastrointestinal disturbances and infusion-related reactions .
属性
IUPAC Name |
[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383913-01-6 | |
Record name | Avibactam, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVIBACTAM, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。